molecular formula C19H20O4 B12531584 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene CAS No. 667876-29-1

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene

Katalognummer: B12531584
CAS-Nummer: 667876-29-1
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: QHECQWBKVZMDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is an organic compound with a complex structure that includes multiple methoxy groups attached to an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable methoxy-substituted indene precursor. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Wirkmechanismus

The mechanism of action of 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxy groups and indene backbone. These interactions can modulate biological pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is unique due to the combination of multiple methoxy groups and the indene structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Eigenschaften

CAS-Nummer

667876-29-1

Molekularformel

C19H20O4

Molekulargewicht

312.4 g/mol

IUPAC-Name

5-methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene

InChI

InChI=1S/C19H20O4/c1-20-14-7-5-12-6-8-15(16(12)11-14)13-9-17(21-2)19(23-4)18(10-13)22-3/h5,7-11H,6H2,1-4H3

InChI-Schlüssel

QHECQWBKVZMDSV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CC=C2C3=CC(=C(C(=C3)OC)OC)OC)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.